3-Methylnonacosane
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Overview
Description
3-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂. It is a branched alkane, specifically a methyl-substituted nonacosane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. This compound is known for its presence in various natural sources, including plant waxes and insect pheromones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnonacosane can be achieved through several methods. One common approach involves the catalytic hydrogenation of long-chain alkenes or alkynes. Another method includes the Grignard reaction, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent, which is then reacted with a suitable carbonyl compound to yield the desired alkane .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as plant waxes. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Additionally, large-scale synthesis can be performed using catalytic hydrogenation of long-chain hydrocarbons under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methylnonacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Although alkanes are already in a reduced state, they can undergo further reduction under specific conditions to form smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction where halogens such as chlorine or bromine replace hydrogen atoms in the alkane chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium or platinum
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Smaller hydrocarbons
Substitution: Haloalkanes (e.g., chloroalkanes, bromoalkanes)
Scientific Research Applications
3-Methylnonacosane has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.
Biology: The compound is studied for its role in insect pheromones, particularly in the communication and mating behaviors of certain insect species.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used as a lubricant and additive in various industrial applications due to its long-chain structure and stability
Mechanism of Action
The mechanism of action of 3-Methylnonacosane in biological systems involves its interaction with specific receptors or enzymes. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as attraction or mating. The molecular targets and pathways involved include the activation of olfactory sensory neurons and subsequent signal transduction pathways that lead to the desired behavioral outcome .
Comparison with Similar Compounds
Nonacosane (C₂₉H₆₀): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
Heptacosane (C₂₇H₅₆): Another long-chain alkane with a shorter carbon chain.
Tetracosane (C₂₄H₅₀): A shorter-chain alkane with similar chemical properties
Uniqueness of 3-Methylnonacosane: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the methyl group can influence its melting point, boiling point, and reactivity, making it distinct in its applications and behavior in various chemical reactions .
Properties
IUPAC Name |
3-methylnonacosane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(3)5-2/h30H,4-29H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKPETUZJQNEBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931156 |
Source
|
Record name | 3-Methylnonacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14167-67-0 |
Source
|
Record name | Nonacosane, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014167670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylnonacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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